4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide
Description
This compound is a benzamide derivative featuring a 3,4-dihydroisoquinoline sulfonyl group at the 4-position of the benzene ring and a 4-(methylthio)phenyl substituent on the amide nitrogen. Its structure combines a sulfonamide-linked dihydroisoquinoline moiety, which is known for enhancing interactions with enzymatic targets like butyrylcholinesterase (BChE), and a methylthiophenyl group that may improve lipophilicity and membrane permeability.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S2/c1-29-21-10-8-20(9-11-21)24-23(26)18-6-12-22(13-7-18)30(27,28)25-15-14-17-4-2-3-5-19(17)16-25/h2-13H,14-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCKFVWFGXQFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the dihydroisoquinoline core through a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. This reaction uses formate esters as the source of carbon monoxide and provides a facile method for synthesizing enantiopure nitrogen-containing heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide may have therapeutic potential in treating neurological disorders such as Parkinson's disease and schizophrenia. These compounds can modulate neurotransmitter systems, offering neuroprotective effects and improving cognitive functions.
- Case Study : A patent describes the use of 3,4-dihydroisoquinolin-2(1H)-yl compounds for treating Parkinson's disease, emphasizing their role in enhancing dopaminergic activity and mitigating symptoms associated with neurodegeneration .
Cancer Therapy
The benzamide derivatives have been investigated as potential inhibitors of various kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes.
- Research Findings : A study highlighted the synthesis of novel benzamide derivatives that exhibited potent inhibition against RET kinase, a target for certain cancers. The findings suggested that modifications in the benzamide structure could enhance selectivity and potency against cancer cells .
Inflammatory Diseases
Compounds with similar structures have been explored for their anti-inflammatory properties. The ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions these compounds as potential treatments for inflammatory conditions.
- Example : Research into COX inhibitors has shown that modifications to the benzamide structure can lead to enhanced anti-inflammatory activity, making them suitable candidates for further development in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Structural Impact on Activity: The dihydroisoquinoline sulfonyl group in the target compound is critical for BChE inhibition, as seen in analogs (e.g., Compounds 9 and 23) that target both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE . The methylthiophenyl group may enhance metabolic stability compared to electron-rich substituents (e.g., methoxy in CHEMBL1503006) but could reduce solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ’s triazole-thione derivatives, involving sulfonylation and amide coupling .
- Analogs with oxadiazole or benzothiazole groups require more complex multi-step protocols, reducing scalability .
Pharmacological Potential: While the target compound’s anti-Aβ aggregation activity is untested, analogs like Compounds 9 and 23 show dose-dependent inhibition, suggesting a plausible mechanism . The methylthio group’s moderate lipophilicity (clogP ~3.5, estimated) may balance blood-brain barrier penetration and cytotoxicity, unlike bromophenyl (higher clogP) or morpholino (lower clogP) groups .
Docking and Selectivity: Molecular docking (using Glide XP, ) predicts that the sulfonyl group forms hydrogen bonds with BChE’s PAS (e.g., Tyr332), while the dihydroisoquinoline interacts with CAS residues (e.g., Ser198) . Selectivity over acetylcholinesterase (AChE) is attributed to BChE’s larger active site, accommodating bulkier substituents like methylthiophenyl .
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide is a member of the benzamide class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O2S
- Molecular Weight : 350.47 g/mol
- CAS Number : Not specified in the search results.
The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of Aldo-Keto Reductase AKR1C3 :
- Antifungal Activity :
Anticancer Properties
The compound has shown promise in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth:
- Case Study : A high-throughput screening identified related compounds as selective inhibitors of AKR1C3, demonstrating low nanomolar potency . The structure-activity relationship (SAR) studies indicated that modifications in the dihydroisoquinoline moiety could enhance potency.
Antifungal Properties
The antifungal efficacy was evaluated against several fungal strains:
| Compound | Fungal Strain | Activity (%) | EC₅₀ (µg/mL) |
|---|---|---|---|
| Compound 8 | Fusarium oxysporum | 91.7% | 8.88 |
| Compound 2 | Botrytis cinerea | 85.4% | 19.88 |
| Compound 18 | Valsa mali | 82.3% | Not specified |
The data indicates that the position and nature of substituents on the phenyl ring significantly influence antifungal activity .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that substituents on the phenyl ring play a crucial role in determining the biological activity of these compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
